Bradykinin B1 Receptor Antagonism: Class-Level Potency from the Patent Family
The patent WO 2023/237015 demonstrates that N-tetrazolyl aryl urea derivatives, including compounds structurally analogous to CAS 942000-79-5, exhibit antagonistic activity against the human bradykinin B1 receptor, as confirmed by cellular calcium flux assays. While the patent does not provide per-compound IC₅₀ values in the publicly available abstract, the class is described as possessing sufficient potency to be advanced as therapeutic candidates for bradykinin B1-mediated diseases [1]. This establishes a functional baseline that distinguishes these tetrazole-ureas from simple urea-based ACAT inhibitors (e.g., those in US 5,073,565), which target a different enzyme and lack meaningful B1 receptor activity [2].
| Evidence Dimension | Bradykinin B1 receptor antagonistic activity (functional calcium flux assay) |
|---|---|
| Target Compound Data | Antagonistic activity confirmed (exact IC₅₀ not disclosed in patent abstract) |
| Comparator Or Baseline | N-aryl-N'-tetrazole ureas claimed as ACAT inhibitors (US 5,073,565); no reported B1 activity |
| Quantified Difference | Not quantifiable from available data; functional class distinction (B1 antagonist vs. ACAT inhibitor) |
| Conditions | Human bradykinin B1 receptor expressed in CHO cells; aequorin-based calcium flux assay |
Why This Matters
Procurement of a B1-targeted tetrazole-urea rather than an ACAT-inhibiting tetrazole-urea is critical for studies focused on the kallikrein-kinin system, as off-target ACAT inhibition would confound inflammatory and metabolic readouts.
- [1] Hangzhou Yirui Pharmaceutical Technology Co., Ltd. N-TETRAZOLYL ARYL UREA DERIVATIVES, PREPARATION METHOD THEREFOR, AND USE THEREOF. International Publication Number WO 2023/237015, 2023. View Source
- [2] Chucholowski, A. W.; White, A. D. Tetrazole ureas and thioureas and their use as ACAT inhibitors. U.S. Patent 5,073,565, 1991. View Source
